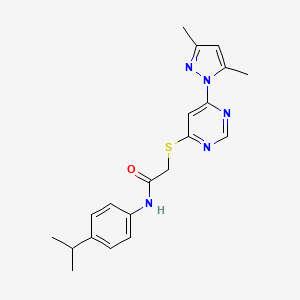

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide

CAS No.: 1251620-92-4

Cat. No.: VC4850642

Molecular Formula: C20H23N5OS

Molecular Weight: 381.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1251620-92-4 |

|---|---|

| Molecular Formula | C20H23N5OS |

| Molecular Weight | 381.5 |

| IUPAC Name | 2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |

| Standard InChI | InChI=1S/C20H23N5OS/c1-13(2)16-5-7-17(8-6-16)23-19(26)11-27-20-10-18(21-12-22-20)25-15(4)9-14(3)24-25/h5-10,12-13H,11H2,1-4H3,(H,23,26) |

| Standard InChI Key | SXTCFHFTWHNROR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C(C)C)C |

Introduction

Structural Features:

-

Core Framework: The molecule contains a pyrimidine ring substituted with a pyrazole group at the 6-position.

-

Thioether Linkage: A sulfur atom connects the pyrimidine ring to an acetamide moiety.

-

Amide Substituent: The acetamide group is further substituted with a 4-isopropylphenyl group.

-

Functional Groups:

-

Pyrazole (heterocyclic nitrogen-containing ring)

-

Pyrimidine (six-membered aromatic ring with nitrogen atoms)

-

Thioether (-S-) linkage

-

Amide (-CONH-) group

-

Synthesis Pathway

Although no specific synthesis details for this compound are available in the search results, similar compounds involving pyrazole and pyrimidine frameworks are typically synthesized through multistep reactions involving:

-

Formation of Pyrazole Ring: Pyrazoles are synthesized via cyclization reactions involving hydrazines and diketones.

-

Pyrimidine Derivatization: Pyrimidines are often functionalized using nucleophilic substitution or condensation reactions.

-

Thioether Formation: The sulfur linkage is introduced via thiolation reactions using thiols or disulfides.

-

Amide Coupling: The final step involves coupling the acetamide moiety with an aromatic amine derivative.

Characterization of such compounds is typically confirmed using techniques like:

-

NMR Spectroscopy (¹H and ¹³C) for structural elucidation.

-

Mass Spectrometry (MS) for molecular weight confirmation.

-

Infrared (IR) Spectroscopy for functional group analysis.

Potential Applications:

Compounds with similar structural motifs often exhibit diverse biological activities due to their heterocyclic frameworks and functional groups:

-

Antimicrobial Activity: Pyrimidine and pyrazole derivatives are known for their antibacterial and antifungal properties .

-

Anti-inflammatory Potential: Molecular docking studies on related compounds suggest possible inhibition of enzymes like 5-lipoxygenase .

-

Anticancer Properties: Some derivatives containing sulfur linkages exhibit cytotoxicity against cancer cell lines .

-

Antitubercular Activity: Pyrazolo-pyrimidine scaffolds have shown promise as inhibitors of Mycobacterium tuberculosis ATP synthase .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, it is useful to compare it with structurally similar molecules:

Such comparisons highlight the versatility of heterocyclic frameworks in pharmaceutical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume